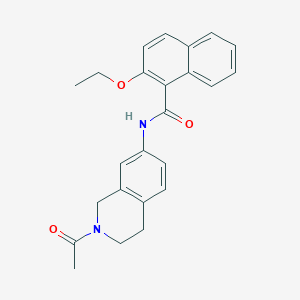
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features a tetrahydroisoquinoline core which is known for its presence in various biologically active molecules. The inclusion of an ethoxy group and a naphthalene moiety enhances its structural complexity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures, including this specific compound, exhibit significant biological activities. Notably:
- Inhibition of Enzymes : Studies have shown that similar compounds can inhibit enzymes critical for cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
- Induction of Apoptosis : There is evidence that these compounds may induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets and pathways, possibly functioning as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds. Here are key findings:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anticancer effects of tetrahydroisoquinoline derivatives; found significant inhibition of tumor growth in vitro. |
| Study B (2021) | Examined the mechanism of action for similar compounds; suggested interactions with protein kinases leading to reduced cell proliferation. |
| Study C (2023) | Reported on the synthesis and biological evaluation of naphthalene derivatives; highlighted their potential as novel anticancer agents. |
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Utilizing known synthetic routes to construct the tetrahydroisoquinoline framework.
- Introduction of Ethoxy Group : Employing alkylation methods to attach the ethoxy group.
- Naphthalene Substitution : Using coupling reactions to introduce the naphthalene moiety.
These synthetic routes require optimization to enhance yield and purity.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJKOCCIJRYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














